Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Roseoflavin is an analog of flavin mononucleotide (FMN) and riboflavin that is synthesized by the soil bacterium S. davawensis and possesses antimicrobial activity. It has been shown to bind directly to FMN riboswitch aptamers (KD = ~100 nM), downregulating the expression of genes responsible for the synthesis and transport of riboflavin. Roseoflavin is an antibiotic agent. It acts by binding to FMN riboswitches and regulating gene expression.
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ;) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes. Same activities as rosaglitazone but different formulation. Antidiabetic, hypoglycemic agent. Potent and selective peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonist. Potent insulin sensitizing agent binding to the PPAR receptors in fat cells and making the cells more responsive to insulin. Ameliorates insulin resistance. Improves blood pressure and vascular function. Enhances proliferation of endogenous neural progenitor cells (NPCs). Anti-inflammatory compound. Has controversial therapeutic effects on the cardiovascular system. Promotes adipocyte differentiation of mesenchymal stem cells (MSCs). Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Rosiglitazone Maleate is the maleate salt of rosiglitazone, an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Rosiglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. A thiazolidinedione that functions as a selective agonist for PPAR GAMMA. It improves INSULIN SENSITIVITY in adipose tissue, skeletal muscle, and the liver of patients with TYPE 2 DIABETES MELLITUS.
Rosiptor, also known as AQX-1125, is an activator of SHIP1, which controls the PI3K cellular signaling pathway. If the PI3K pathway is overactive, immune cells can produce an abundance of pro-inflammatory signaling molecules and migrate to and concentrate in tissues, resulting in excessive or chronic inflammation. SHIP1 is predominantly expressed in cells derived from bone marrow tissues, which are mainly immune cells. Therefore drugs that activate SHIP1 can reduce the function and migration of immune cells and have an anti-inflammatory effect. By controlling the PI3K pathway, Rosiptor reduces immune cell function and migration by targeting a mechanism that has evolved in nature to maintain homeostasis of the immune system.
Selective PPARγ agonist (EC50 = 43 nM). Thiazolidinedione. Mediates adipocyte differentiation, increases lipogenesis and enhances fatty acid and glucose uptake. Promotes differentiation of urothelial organoids; potent and selective PPARγ agonist. Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM). It inhibits RSL3-induced ferroptosis in Gpx4 Cre-lox-expressing mouse embryonic fibroblasts (Pfa1) cells and Pparg knockout (KO) cells and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ;) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes. Antidiabetic, hypoglycemic agent. Potent and selective peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonist. Potent insulin sensitizing agent binding to the PPAR receptors in fat cells and making the cells more responsive to insulin. Ameliorates insulin resistance. Improves blood pressure and vascular function. Enhances proliferation of endogenous neural progenitor cells (NPCs). Anti-inflammatory compound. Has controversial therapeutic effects on the cardiovascular system. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Rosiglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. In addition to its selective affinity for peroxisome proliferator-activated receptor (PPAR) gamma and its ability to lower blood glucose levels, rosiglitazone also exerts anti-inflammatory activity through its ability to inhibit nuclear factor-kappaB (NF-KB) activity and increase I-kappaB levels. In addition, rosiglitazone may cause fluid retention and may worsen congestive heart failure. This agent is also associated with an increased risk of heart attacks. Rosiglitazone is an insulin sensitizing agent and thiazolidinedione that is indicated for the treatment of type 2 diabetes. Rosiglitazone has been linked to rare instances of acute liver injury. Rosiglitazone, also known as avandia or BRL-49653, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Rosiglitazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rosiglitazone is primarily located in the membrane (predicted from logP). Rosiglitazone participates in a number of enzymatic reactions. In particular, Rosiglitazone can be converted into ortho-hydroxyrosiglitazone through the action of the enzymes cytochrome P450 2C8 and cytochrome P450 2C9. In addition, Rosiglitazone can be converted into N-desmethylrosiglitazone and formaldehyde; which is mediated by the enzymes cytochrome P450 2C8 and cytochrome P450 2C9. In humans, rosiglitazone is involved in the rosiglitazone metabolism pathway.
Rosiptor, also known as AQX-1125 is a potent and selective SHIP1 activator currently in clinical development. AQX-1125 inhibited Akt phosphorylation in SHIP1-proficient but not in SHIP1-deficient cells, reduced cytokine production in splenocytes, inhibited the activation of mast cells and inhibited human leukocyte chemotaxis. AQX-1125 suppresses leukocyte accumulation and inflammatory mediator release in rodent models of pulmonary inflammation and allergy. As shown in the mouse model of LPS-induced lung inflammation, the efficacy of the compound is dependent on the presence of SHIP1. Pharmacological SHIP1 activation may have clinical potential for the treatment of pulmonary inflammatory diseases.
Rosiridin is a terpenoid. Natural product derived from plant source. Rosiridin is a natural monoamine oxidase B (MAO-B) inhibitor isolated from Rhodiola sachalinensis.
Roslin-2 is a reactivator of p53.1 Roslin-2 (111, 333, and 1000 µM) impairs the interaction between focal adhesion kinase (FAK) and p53 and restores p53 transcriptional activity. It reverses FAK-mediated suppression of the expression of p53-dependent p21, MDM2, and Bax in wild-type p53 HCT116 colon and MCF-7 breast cancer cells, but not in p53 mutant SW620 colon cancer cells, when used at concentrations ranging from 1 to 50 µM. Roslin-2 (10 µM) potentiates the pro-apoptotic effect of doxorubicin and 5-fluorouracil in p53+/+, but not p53-/-, HCT116 cells. It reduces tumor growth and activates p21 in p53+/+, but not p53-/- tumors, in HCT116 mouse xenograft models when administered at a dose of 60 mg/kg. Roslin 2 is a p53 reactivator that disrupts the FAK and p53 interaction, and reactivates transcriptional activity of p53 with p21, Mdm-2 and Bax transcriptional targets. Roslin 2 decreases viability and clonogenicity of cancer cells, and inhibits tumor growth.